
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound has a chloromethyl group attached to the third carbon and an ethyl group attached to the first nitrogen of the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole typically involves the chloromethylation of 1-ethyl-1H-1,2,4-triazole. One common method includes the reaction of 1-ethyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc chloride or other Lewis acids are commonly employed to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used under appropriate conditions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium hydroxide can yield 3-(hydroxymethyl)-1-ethyl-1H-1,2,4-triazole.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The triazole ring can interact with various enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-1H-1,2,4-triazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(hydroxymethyl)-1-ethyl-1H-1,2,4-triazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
3-(bromomethyl)-1-ethyl-1H-1,2,4-triazole: Contains a bromomethyl group, which can undergo similar reactions but with different reactivity compared to the chloromethyl group.
Uniqueness
3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of both the chloromethyl and ethyl groups on the triazole ring makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.
Propiedades
Fórmula molecular |
C5H8ClN3 |
|---|---|
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
3-(chloromethyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-4-7-5(3-6)8-9/h4H,2-3H2,1H3 |
Clave InChI |
IHBVTDDVHKFOHJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC(=N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


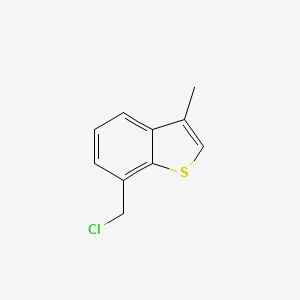

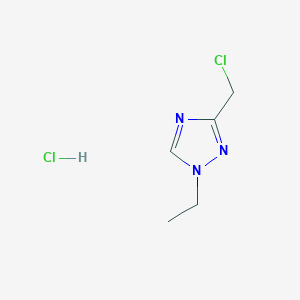


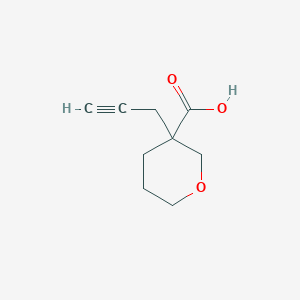
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
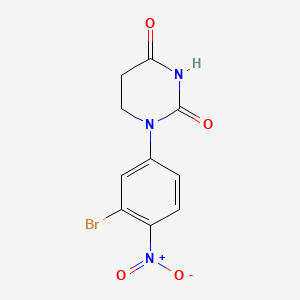
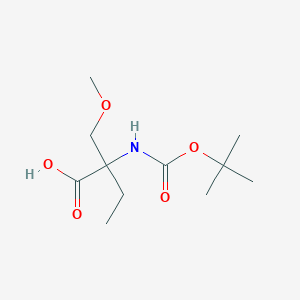
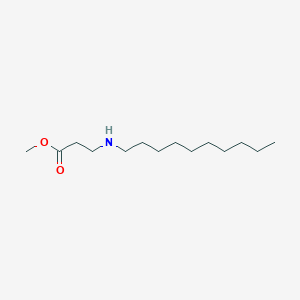
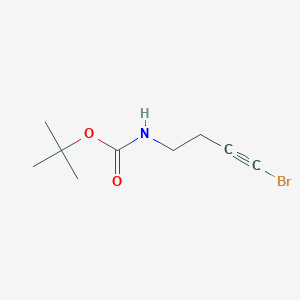


![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
